molecular formula C12H11NO2 B8494128 6-[(oxiran-2-yl)methoxy]quinoline

6-[(oxiran-2-yl)methoxy]quinoline

Cat. No.: B8494128
M. Wt: 201.22 g/mol
InChI Key: XDRGPODCOQHHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(oxiran-2-yl)methoxy]quinoline is a heterocyclic organic compound that features a quinoline core with an oxirane (epoxide) group attached via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxiran-2-yl)methoxy]quinoline typically involves the reaction of 6-hydroxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 6-(chloromethoxy)quinoline, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidative opening of the epoxide ring.

    Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.

    Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.

Scientific Research Applications

6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethoxy)quinoline: An intermediate in the synthesis of 6-[(oxiran-2-yl)methoxy]quinoline.

    6-Hydroxyquinoline: The starting material for the synthesis.

    Epichlorohydrin: A reagent used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a quinoline core and an epoxide group. This combination imparts distinct reactivity and potential for diverse applications. The epoxide group allows for further functionalization, while the quinoline core provides a rigid and planar structure that can interact with biological targets in a specific manner .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)quinoline

InChI

InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2

InChI Key

XDRGPODCOQHHRG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 79 was prepared in the manner of compound 6 substituting 6-hydroxyquinoline for compound 8 in part C-5 of Example 1.
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